molecular formula C14H17FN6O2 B2589434 6-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2309710-34-5

6-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2589434
CAS RN: 2309710-34-5
M. Wt: 320.328
InChI Key: AYVDIWJLBIBSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is commonly referred to as EFP or E-3810 and has been shown to exhibit promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Biological Activity

6-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, due to its complex structure, is a target of synthesis and biological activity studies. Its derivatives, especially those involving piperazine and pyrimidine rings, have been synthesized and explored for various pharmacological activities. For instance, derivatives of pyrimidine and piperazine have shown promising results as 5-HT2 antagonists, indicating potential applications in neurological disorders or as targets for developing new therapeutic agents (Watanabe et al., 1992). Additionally, compounds related to this structure have been investigated for their anti-inflammatory and analgesic properties, underscoring their significance in the development of new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activities

The structural features of this compound and its analogs lend themselves to antimicrobial and anticancer investigations. Novel derivatives have shown efficacy as COX-1/COX-2 inhibitors, with significant analgesic and anti-inflammatory activities. Such findings suggest potential applications in the treatment of conditions involving inflammation or pain (Abu‐Hashem & Youssef, 2011). Moreover, specific substitutions on the pyrimidine ring have been associated with enhanced herbicidal activities, highlighting the compound's versatility and potential in agricultural applications (Huazheng, 2013).

Optical and Nonlinear Optical Properties

The compound and its derivatives have been the subject of studies focusing on their optical and nonlinear optical properties. Such research indicates the potential of these materials in optical device fabrication, including applications in photoluminescence and as candidates for drug discovery, showcasing the broad utility of this compound beyond traditional pharmaceutical uses (Mohan et al., 2020).

properties

IUPAC Name

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O2/c1-2-9-12(15)13(17-8-16-9)21-5-3-20(4-6-21)10-7-11(22)19-14(23)18-10/h7-8H,2-6H2,1H3,(H2,18,19,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVDIWJLBIBSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=CC(=O)NC(=O)N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.